
s-Boc-2-mercapto-4,6-dimethylpyrimidine
Overview
Description
s-Boc-2-mercapto-4,6-dimethylpyrimidine (CAS: 41840-28-2) is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . Structurally, it features a pyrimidine ring substituted with methyl groups at positions 4 and 6, a mercapto (-SH) group at position 2, and a tert-butoxycarbonyl (Boc) protecting group attached to the sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Boc-2-mercapto-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-mercapto-4,6-dimethylpyrimidine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected thiol group .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of standard organic synthesis techniques and equipment, ensuring the compound’s purity and yield are optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
S-Boc-2-mercapto-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form carbamates.
Oxidation and Reduction:
Common Reagents and Conditions
Amines: Used in substitution reactions to form carbamates.
Bases: Such as triethylamine, used to facilitate the formation of Boc-protected thiol groups.
Major Products Formed
Propyl-carbamic acid tert-butyl ester: Formed from the reaction with propylamine.
Scientific Research Applications
Chemical Properties and Structure
S-Boc-2-mercapto-4,6-dimethylpyrimidine has the empirical formula and a molecular weight of 240.32 g/mol. The presence of a thiol group (-SH) contributes to its reactivity, making it suitable for various synthetic pathways. The compound is also characterized by its Boc (tert-butyloxycarbonyl) protective group, which enhances its stability during reactions.
Pharmaceutical Applications
-
Antiparasitic Activity
- This compound has been identified as a promising candidate in the development of antiparasitic agents. In high-throughput screening assays, compounds derived from this pyrimidine exhibited significant activity against Trypanosoma brucei and Leishmania species. For instance, derivatives showed low micromolar activity against these parasites, indicating potential as lead compounds for drug development against tropical diseases .
-
Inhibitors of Sirtuin Proteins
- Research has demonstrated that derivatives of this compound can act as inhibitors of sirtuin proteins, which are implicated in cancer progression and metabolic disorders. A quantitative structure-activity relationship (QSAR) study revealed that specific modifications to the compound can enhance its inhibitory potency against sirtuin 2, suggesting its utility in cancer therapeutics .
- Drug Development
Material Science Applications
-
Synthesis of Functional Materials
- This compound can be used as a precursor in the synthesis of functionalized polymers and materials. Its thiol group allows for thiol-ene click reactions, which are valuable in creating cross-linked networks for applications in coatings and adhesives.
- Catalysis
Case Studies
Mechanism of Action
The mechanism of action of S-Boc-2-mercapto-4,6-dimethylpyrimidine is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the thiol functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free thiol group for further reactions .
Comparison with Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine (Parent Compound)
- Structure : Lacks the Boc group; free thiol (-SH) at position 2.
- Synthesis: Prepared by refluxing thiourea with acetylacetone in ethanol and HCl, yielding hydrochloride salt (m.p. 240°C) .
- Reactivity : Acts as a carboxyl-activating group in organic reactions, forming N-acyl derivatives for nucleophilic substitutions .
- Applications : Used in polymer cross-linking, herbicide development, and as a precursor to protected derivatives like the Boc analog .
2-Amino-4,6-dimethylpyrimidine
- Structure: Amino (-NH₂) group at position 2.
- Synthesis : Derived from nucleophilic substitution or condensation reactions .
- Reactivity : Forms co-crystals with diclofenac via hydrogen bonding, as confirmed by IR spectroscopy (carboxylate peak at 1682 cm⁻¹) .
Property | This compound | 2-Amino-4,6-dimethylpyrimidine |
---|---|---|
Functional Group | Boc-protected thiol | Amino (-NH₂) |
Bioactivity | Intermediate in drug synthesis | Antibiotic candidate |
2-Chloro-4,6-dimethylpyrimidine
- Structure : Chlorine atom at position 2.
- Synthesis : Microwave-assisted reactions with aniline derivatives via nucleophilic aromatic substitution .
- Reactivity: High electrophilicity at C2 enables substitutions (e.g., with anilines to form 2-anilinopyrimidines) .
2-Hydrazino-4,6-dimethylpyrimidine
- Structure: Hydrazino (-NH-NH₂) group at position 2.
- Synthesis: Condensation of 2-amino-4,6-dimethylpyrimidine with hydrazine derivatives .
- Applications : Intermediate in synthesizing NAD analogs and pharmaceuticals .
4,6-Dimethyl-2-(methylthio)pyrimidine
- Structure : Methylthio (-SMe) group at position 2.
- Safety : Classified under GHS with precautions for skin/eye irritation .
- Applications : Used in agrochemicals and polymer additives .
4,6-Diamino-2-mercaptopyrimidine
- Structure: Amino groups at positions 4 and 6; mercapto at position 2.
- Applications: Potential use in antimetabolite therapies and nucleic acid analogs .
Key Findings and Trends
Substituent Impact: Thiol (-SH): Enhances nucleophilicity for carboxyl activation (unprotected) or stability (Boc-protected) . Amino (-NH₂): Promotes hydrogen bonding, enabling co-crystal formation with APIs like diclofenac . Chloro (-Cl): Increases electrophilicity for cross-coupling reactions .
Biological Activity: Amino and hydrazino derivatives show promise in drug development, while mercapto analogs are more suited for synthetic intermediates .
Spectroscopic Data: QSAR studies highlight the role of frontier molecular orbitals in the antibiotic activity of 2-amino-4,6-dimethylpyrimidine . ¹⁵N NMR confirms tautomerism in hydrazino derivatives, influencing reactivity .
Biological Activity
s-Boc-2-mercapto-4,6-dimethylpyrimidine is a sulfur-containing compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 240.32 g/mol. Its structure features a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.
Molecular Structure:
- SMILES: Cc1cc(C)nc(SC(=O)OC(C)(C)C)n1
- InChI Key: POTDIELOEHTPJN-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with various thiolating agents under controlled conditions to introduce the mercapto group. The Boc group is often added to protect the thiol during subsequent reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Apoptosis induction |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it shows inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy. Preliminary studies suggest an IC50 value of approximately 25 µM for DHFR inhibition.
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Results indicated that structural modifications could enhance potency against resistant bacterial strains . -
Anticancer Mechanism Elucidation :
Another research article investigated the mechanism through which this compound induces apoptosis in MCF-7 cells. The study highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key factors in its anticancer activity . -
Enzyme Inhibition Studies :
A comprehensive analysis was conducted to assess the enzyme inhibition profile of s-Boc-2-mercapto derivatives. The findings suggested that modifications to the thiol group could lead to improved selectivity and potency against DHFR .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for s-Boc-2-mercapto-4,6-dimethylpyrimidine, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via Boc-protection of the mercapto group in 2-mercapto-4,6-dimethylpyrimidine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or pyridine). Optimal conditions include anhydrous solvents (THF or DCM) and temperatures between 0–25°C to minimize side reactions like oxidation of the thiol group . Yield and purity are highly dependent on stoichiometric control of the Boc reagent and exclusion of moisture.
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- NMR : H and C NMR are critical for confirming Boc-group incorporation (e.g., tert-butyl protons at δ ~1.3 ppm) and pyrimidine ring substitution patterns.
- FT-IR : Key peaks include C=O stretching (~1700 cm) from the Boc group and S-H absence (if fully protected).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNOS, MW 240.33 g/mol) .
Q. How can researchers ensure the stability of This compound during storage and handling?
- Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis or thiol oxidation. Avoid exposure to acidic/basic conditions, which can cleave the Boc group. Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What experimental design considerations are critical when using This compound in peptide or organometallic coordination chemistry?
- Deprotection Strategy : Use TFA in DCM to selectively remove the Boc group while retaining the pyrimidine ring. Validate deprotection efficiency via F NMR or LC-MS .
- Coordination Chemistry : The thiol group can act as a ligand for transition metals (e.g., Au, Pt). Pre-purify the compound to eliminate trace metals that might interfere with coordination .
Q. How can contradictory analytical data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?
- Case Study : If a mass fragment suggests a de-Boc product, verify via controlled hydrolysis experiments. For anomalous NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations and identify impurities .
- Cross-Validation : Compare with computational models (DFT for NMR chemical shifts) or reference data from analogous Boc-protected pyrimidines .
Q. What methodologies enable the quantification of This compound in complex mixtures (e.g., reaction intermediates or biological systems)?
- Colorimetric Assay : Adapt the sulfanilic acid/sodium nitrite method (used for 2-hydroxy-4,6-dimethylpyrimidine in ). Validate specificity by confirming no interference from deprotected thiols or Boc byproducts .
- HPLC-MS : Use a reverse-phase column with ESI+ detection for high sensitivity (LOD ~0.1 µg/mL).
Q. Methodological Challenges and Solutions
Q. How can researchers optimize the synthesis of This compound to minimize thiol oxidation?
- Additives : Include reducing agents like DTT or TCEP during synthesis.
- Inert Atmosphere : Conduct reactions in a glovebox or under nitrogen flow.
- Byproduct Analysis : Monitor oxidation products (e.g., disulfides) via TLC (R comparison) or LC-MS .
Q. What strategies are effective for resolving low crystallinity in This compound during X-ray diffraction studies?
- Crystallization Solvents : Use slow evaporation with mixed solvents (e.g., ethyl acetate/hexane) to improve crystal growth.
- Software Tools : Refine diffraction data with SHELX (for small molecules) or Olex2, ensuring proper treatment of disorder in the Boc group .
Q. Applications in Academic Research
Q. How does This compound serve as a precursor in drug discovery (e.g., antimicrobial or anticancer agents)?
- The thiol group enables conjugation to bioactive molecules (e.g., via Michael addition or disulfide linkages). For example, derivatives of 2-amino-4,6-dimethylpyrimidine show antibacterial activity, suggesting potential for functionalized analogs .
Q. What role can this compound play in developing non-linear optical (NLO) materials?
Properties
IUPAC Name |
tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTDIELOEHTPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194644 | |
Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41840-28-2 | |
Record name | O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41840-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041840282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD4N7M3XG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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